1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
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Overview
Description
1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is an organic compound with the molecular formula C7H13Cl3N2O2 and a molecular weight of 263.553 g/mol . This compound is characterized by the presence of a tert-butyl group, a trichloromethyl group, and a urea moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of tert-butyl isocyanate with 2,2,2-trichloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their function. The trichloromethyl group can also participate in electrophilic reactions, leading to the modification of biomolecules .
Comparison with Similar Compounds
- 1-Tert-butyl-3-(2,2-dichloro-1-hydroxyethyl)urea
- 1-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Uniqueness: 1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds and useful in specific applications where such properties are desired .
Properties
Molecular Formula |
C7H13Cl3N2O2 |
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Molecular Weight |
263.5 g/mol |
IUPAC Name |
1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C7H13Cl3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h4,13H,1-3H3,(H2,11,12,14) |
InChI Key |
OBWPSANEHMOHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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